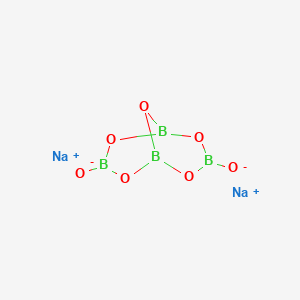
Sodium Borate
Cat. No. B1143802
Key on ui cas rn:
12267-73-1
M. Wt: 201.2 g/mol
InChI Key: UQGFMSUEHSUPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04128411
Procedure details


Sodium tetraborate (Na2B4O7.10H2O), analyzed reagent was dried overnight at 150° C, mixed with the appropriate quantity of dopant ions and homogenized in an electric homogenizer (vibrator) during 10 minutes. The material was then transferred to a platinum crucible and heated at 1100° C for at least 30 minutes, until a clear transparent solution was obtained. The glass matrix loses water and the composition of the matrix is after the heating 35(Na2O).65(B2O3). A drop of the hot melt was allowed to fall directly onto a clean white glazed ceramic surface, into the center of a space ring of 1 mm thickness, and pressed with a second ceramic tile to produce a glass disk of 1 mm thickness and an approximate diameter of 12 mm. The glass is transparent in the ultraviolet and in the visible part of the spectrum.

[Compound]
Name
35(Na2O)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[B:1]([O-:4])([O-:3])[O-:2].[B:5]([O-:8])([O-:7])[O-:6].[B:9]([O-:12])([O-])[O-].[B:13]([O-])([O-])[O-].[Na+:17].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[B:1]1([O-:4])[O:3][B:13]2[O:12][B:9]([O:6][B:5]([O-:8])[O:7]2)[O:2]1.[Na+:17].[Na+:17] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,17.18.19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Two
[Compound]
|
Name
|
35(Na2O)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
1100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
homogenized in an electric homogenizer (vibrator) during 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried overnight at 150° C
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed with the appropriate quantity of dopant ions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a glass disk of 1 mm thickness
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04128411
Procedure details


Sodium tetraborate (Na2B4O7.10H2O), analyzed reagent was dried overnight at 150° C, mixed with the appropriate quantity of dopant ions and homogenized in an electric homogenizer (vibrator) during 10 minutes. The material was then transferred to a platinum crucible and heated at 1100° C for at least 30 minutes, until a clear transparent solution was obtained. The glass matrix loses water and the composition of the matrix is after the heating 35(Na2O).65(B2O3). A drop of the hot melt was allowed to fall directly onto a clean white glazed ceramic surface, into the center of a space ring of 1 mm thickness, and pressed with a second ceramic tile to produce a glass disk of 1 mm thickness and an approximate diameter of 12 mm. The glass is transparent in the ultraviolet and in the visible part of the spectrum.

[Compound]
Name
35(Na2O)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[B:1]([O-:4])([O-:3])[O-:2].[B:5]([O-:8])([O-:7])[O-:6].[B:9]([O-:12])([O-])[O-].[B:13]([O-])([O-])[O-].[Na+:17].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[B:1]1([O-:4])[O:3][B:13]2[O:12][B:9]([O:6][B:5]([O-:8])[O:7]2)[O:2]1.[Na+:17].[Na+:17] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,17.18.19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Two
[Compound]
|
Name
|
35(Na2O)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
1100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
homogenized in an electric homogenizer (vibrator) during 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried overnight at 150° C
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed with the appropriate quantity of dopant ions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a glass disk of 1 mm thickness
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
